3-Aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

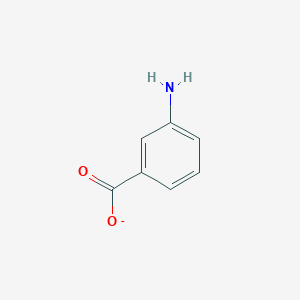

3-aminobenzoate is an aminobenzoate. It is a conjugate base of a 3-aminobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H7NO2

- CAS Number : 118-92-3

- Chemical Structure : The compound features an amino group (-NH2) attached to a benzoate ring, which influences its reactivity and biological properties.

Chemistry

3-Aminobenzoate serves as a critical building block in organic synthesis. It is used to create various derivatives that are essential in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Esterification : Used to synthesize esters for various applications.

- Nucleophilic Substitution : The amino group can engage in substitution reactions, leading to the formation of more complex molecules.

Biology

This compound has been studied for its potential biological activities, particularly its role in microbial degradation and its interaction with biomolecules.

Microbial Degradation :

- A study identified a Comamonas sp. strain capable of degrading this compound, highlighting its potential environmental applications . The degradation pathway involves specific enzymes, such as this compound 6-monooxygenase, which catalyzes the conversion of this compound to 5-aminosalicylate .

Medicine

In the medical field, this compound is investigated for its potential therapeutic effects:

Local Anesthetic Properties :

- Similar to benzocaine, it has been shown to inhibit nerve impulse transmission effectively, making it suitable for use as a local anesthetic .

Anticancer Potential :

- Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Study 1: Anticancer Activity

A study evaluated the effects of aminobenzoate derivatives on human cancer cell lines. Compounds derived from this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating promising potential for further development .

Case Study 2: Microbial Degradation

Research on Comamonas sp. QT12 demonstrated significant upregulation of proteins involved in the degradation of this compound when exposed to this compound. This study utilized quantitative proteomic analysis to identify over 2000 proteins with distinct expression patterns related to the degradation process .

Análisis De Reacciones Químicas

Reduction and Oxidation Reactions

The amino group in 3-aminobenzoate undergoes redox transformations:

-

Reduction : 3-Aminobenzoic acid (the protonated form) is synthesized via the hydrogenation of 3-nitrobenzoic acid using catalysts like Pd/C or Fe/HCl .

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the amino group oxidizes to a nitro group, forming 3-nitrobenzoate .

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Reduction | H₂, Pd/C in ethanol | 3-Aminobenzoic acid | ~85% |

| Oxidation | KMnO₄, H₂SO₄, Δ | 3-Nitrobenzoate | Requires acidic conditions |

Esterification

The carboxylate group forms esters via acid-catalyzed reactions with alcohols:

-

Example : Reaction with propanol in H₂SO₄ yields propyl this compound (C₁₀H₁₃NO₂).

Key Data :

Acylation and Diazotization

-

Acylation : The amino group reacts with acetyl chloride to form N-acetyl-3-aminobenzoate (requires basic conditions to deprotonate the carboxylate) .

-

Diazotization : At 0–5°C in HCl/NaNO₂, this compound forms a diazonium salt, which couples with phenols or amines to produce azo dyes .

| Application | Reagents | Product | Use |

|---|---|---|---|

| Dye Synthesis | NaNO₂, HCl, β-naphthol | Orange-red azo dye | Textile industry |

Biodegradation Pathways

Comamonas sp. QT12 metabolizes 3-aminobenzoic acid via the mab gene cluster , as shown by proteomic studies :

-

Key Findings :

Complexation and Substitution Reactions

-

Metal Complexation : The carboxylate group binds metal ions (e.g., Cu²⁺), forming chelates relevant in environmental chemistry .

-

Electrophilic Substitution : The amino group directs electrophiles to the para position , though the deactivating carboxylate reduces reactivity. Nitration occurs at the 4-position under mixed acid conditions .

Decarboxylation

Thermal decarboxylation (200–300°C) removes CO₂, yielding 3-aminophenol , though this reaction requires catalysts like Cu powder for effi

Propiedades

Número CAS |

2906-33-4 |

|---|---|

Fórmula molecular |

C7H6NO2- |

Peso molecular |

136.13 g/mol |

Nombre IUPAC |

3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

Clave InChI |

XFDUHJPVQKIXHO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)N)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.